molecular formula C17H29NO4 B8542780 1-Tert-butyl 4-ethyl 4-(cyclopropylmethyl)piperidine-1,4-dicarboxylate

1-Tert-butyl 4-ethyl 4-(cyclopropylmethyl)piperidine-1,4-dicarboxylate

Cat. No. B8542780
M. Wt: 311.4 g/mol
InChI Key: BSRDCDIAUHLKGI-UHFFFAOYSA-N
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Patent
US09266867B2

Procedure details

Potassium hydroxide powder (85% assay, 2.16 gm, 0.0327 mol) and 18-crown-6 ether (350 mg) are added to a solution of 4-cyclopropylmethylpiperidine-1,4-dicarboxylic acid-1-tertbutyl ester-4-ethyl ester (1.2 gm, 0.0039 mol) in dry toluene (15 mL). The reaction mixture is refluxed for 30 minutes. It is then treated with demineralized water (15 mL) at room temperature and pH is adjusted to ˜3-4 using 2N HCl (20 mL). The aqueous layer is extracted with ethyl acetate (2×15 mL) and the combined extract is dried over sodium sulfate. Removal of solvent gives 4-cyclopropylmethylpiperidine-1,4-dicarboxylic acid monotertbutyl ester.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].C1OCCOCCOCCOCCOCCOC1.C([O:23][C:24]([C:26]1([CH2:39][CH:40]2[CH2:42][CH2:41]2)[CH2:31][CH2:30][N:29]([C:32]([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:33])[CH2:28][CH2:27]1)=[O:25])C.Cl>C1(C)C=CC=CC=1.O>[C:35]([O:34][C:32]([N:29]1[CH2:30][CH2:31][C:26]([CH2:39][CH:40]2[CH2:41][CH2:42]2)([C:24]([OH:25])=[O:23])[CH2:27][CH2:28]1)=[O:33])([CH3:38])([CH3:36])[CH3:37] |f:0.1|

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
350 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC1CC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ethyl acetate (2×15 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)CC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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